molecular formula C22H21N5O2SSi B14167226 2-Pyrimidinamine, 4-[1-(phenylsulfonyl)-4-[2-(trimethylsilyl)ethynyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]-

2-Pyrimidinamine, 4-[1-(phenylsulfonyl)-4-[2-(trimethylsilyl)ethynyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]-

Cat. No.: B14167226
M. Wt: 447.6 g/mol
InChI Key: QCFSBNRINJPROV-UHFFFAOYSA-N
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Description

2-Pyrimidinamine, 4-[1-(phenylsulfonyl)-4-[2-(trimethylsilyl)ethynyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]- is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrimidine ring, a phenylsulfonyl group, and a trimethylsilyl-ethynyl group. The presence of these functional groups makes it a valuable compound in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrimidinamine, 4-[1-(phenylsulfonyl)-4-[2-(trimethylsilyl)ethynyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]- involves multiple steps, starting with the preparation of the pyrrolo[2,3-b]pyridine core. This core is typically synthesized through a series of cyclization reactions involving pyridine and pyrrole derivatives. The phenylsulfonyl group is then introduced through a sulfonylation reaction, followed by the addition of the trimethylsilyl-ethynyl group via a Sonogashira coupling reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired product efficiently. The use of catalysts, such as palladium or copper, is common in these reactions to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-Pyrimidinamine, 4-[1-(phenylsulfonyl)-4-[2-(trimethylsilyl)ethynyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove specific functional groups or to convert them into different forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups .

Scientific Research Applications

2-Pyrimidinamine, 4-[1-(phenylsulfonyl)-4-[2-(trimethylsilyl)ethynyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]- has numerous applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Pyrimidinamine, 4-[1-(phenylsulfonyl)-4-[2-(trimethylsilyl)ethynyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

    Phenylsulfonyl derivatives: Compounds with a phenylsulfonyl group often have similar chemical reactivity and biological properties.

    Trimethylsilyl-ethynyl derivatives: These compounds are used in similar synthetic applications and have related chemical properties.

Uniqueness

The uniqueness of 2-Pyrimidinamine, 4-[1-(phenylsulfonyl)-4-[2-(trimethylsilyl)ethynyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]- lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H21N5O2SSi

Molecular Weight

447.6 g/mol

IUPAC Name

4-[1-(benzenesulfonyl)-4-(2-trimethylsilylethynyl)pyrrolo[2,3-b]pyridin-3-yl]pyrimidin-2-amine

InChI

InChI=1S/C22H21N5O2SSi/c1-31(2,3)14-11-16-9-12-24-21-20(16)18(19-10-13-25-22(23)26-19)15-27(21)30(28,29)17-7-5-4-6-8-17/h4-10,12-13,15H,1-3H3,(H2,23,25,26)

InChI Key

QCFSBNRINJPROV-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=C2C(=CN(C2=NC=C1)S(=O)(=O)C3=CC=CC=C3)C4=NC(=NC=C4)N

Origin of Product

United States

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